molecular formula C12H18Cl2N4 B1524494 3-(3-aminopropyl)-1-phenyl-1H-pyrazol-5-amine dihydrochloride CAS No. 1315367-93-1

3-(3-aminopropyl)-1-phenyl-1H-pyrazol-5-amine dihydrochloride

Cat. No. B1524494
CAS RN: 1315367-93-1
M. Wt: 289.2 g/mol
InChI Key: KEBRPUWXWBMMIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of amines with other organic compounds . For example, N-isopropylmethacrylamide and the cationic co-monomer N-(3-aminopropyl)methacrylamide hydrochloride (APMH) have been used to prepare microgels functionalized with primary amines .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation of amide bonds . For example, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .

Scientific Research Applications

Synthesis of Macrocyclic Compounds

The compound is used in the synthesis of macrocyclic compounds that include tris(3-aminopropyl)amine units and fluorophore moieties. These macrocycles are studied for their ability to coordinate with metal cations, which is crucial for the development of new chemosensors .

Spectroscopic Studies

Incorporating the compound into macrocyclic structures allows for detailed spectroscopic studies, including UV–vis and fluorescence spectra. This is essential for understanding the binding properties and stoichiometry of complexes with various metal ions .

Fluorescence Detection

The compound’s derivatives can enhance fluorescence when binding with certain metal ions like Zn(II). This property is beneficial for creating sensitive detectors for specific cations, which have applications in environmental monitoring and biochemistry .

NMR Titration

Nuclear Magnetic Resonance (NMR) titration techniques can be applied to compounds containing the aminopropyl-phenyl-pyrazol moiety to investigate their interaction with metal ions, providing insights into molecular structures and dynamics .

pH-Sensitive Polyaspartamide Derivatives

The compound is utilized in the synthesis of pH-sensitive polyaspartamide derivatives. These derivatives have potential applications in drug delivery systems where the release of therapeutic agents can be controlled by the pH of the environment .

Amphiphilic Polymers

It serves as a building block for the preparation of pH-sensitive amphiphilic polymers. These polymers can be tailored with different degrees of hydrophobicity, which is useful for creating smart materials for biomedical applications .

Molecular Recognition

The structural units derived from the compound can play a role in the molecular recognition of anions, cations, and small organic molecules. This is significant for the development of molecular machines and sensors .

Chelation Therapy

Derivatives of the compound may be explored for their chelating properties, particularly for heavy metals. This has implications for medical treatments such as chelation therapy, which is used to remove heavy metals from the body .

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with biological molecules. For example, the primary amine group in similar compounds is particularly useful for bioconjugation .

Safety and Hazards

The safety and hazards associated with similar compounds can also vary widely. For example, N-(3-Aminopropyl)pyrrolidine is known to cause severe skin burns and eye damage .

Future Directions

The future directions for research on similar compounds could involve further exploration of their potential uses in various applications, such as drug delivery, biosensors, tissue regeneration, and chemical separations .

properties

IUPAC Name

5-(3-aminopropyl)-2-phenylpyrazol-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4.2ClH/c13-8-4-5-10-9-12(14)16(15-10)11-6-2-1-3-7-11;;/h1-3,6-7,9H,4-5,8,13-14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBRPUWXWBMMIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)CCCN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-aminopropyl)-1-phenyl-1H-pyrazol-5-amine dihydrochloride
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3-(3-aminopropyl)-1-phenyl-1H-pyrazol-5-amine dihydrochloride
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3-(3-aminopropyl)-1-phenyl-1H-pyrazol-5-amine dihydrochloride
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3-(3-aminopropyl)-1-phenyl-1H-pyrazol-5-amine dihydrochloride
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3-(3-aminopropyl)-1-phenyl-1H-pyrazol-5-amine dihydrochloride
Reactant of Route 6
3-(3-aminopropyl)-1-phenyl-1H-pyrazol-5-amine dihydrochloride

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